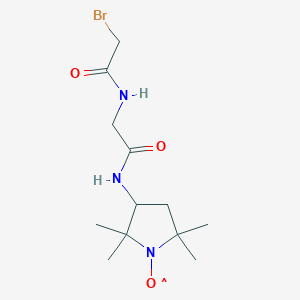

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical

Description

3-(2-(2-Bromoacetamido)acetamido)-PROXYL free radical (CAS: 17932-40-0 ; alternative CAS: 100900-13-8 ) is a nitroxide-based spin-labeling agent used in electron paramagnetic resonance (EPR) spectroscopy. Its structure comprises a 2,2,5,5-tetramethylpyrrolidin-1-oxyl (PROXYL) backbone functionalized with a bromoacetamido group, enabling covalent attachment to thiol (-SH) residues in biomolecules like proteins and nucleic acids . This compound is pivotal in studying molecular dynamics, conformational changes, and interactions in biological systems due to its stable free radical nature and site-specific reactivity .

Propriétés

InChI |

InChI=1S/C12H21BrN3O3/c1-11(2)5-8(12(3,4)16(11)19)15-10(18)7-14-9(17)6-13/h8H,5-7H2,1-4H3,(H,14,17)(H,15,18) | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCOQWAAKZGWIFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)NC(=O)CNC(=O)CBr)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the product. The use of advanced equipment and techniques helps in achieving high yields and minimizing impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can be carried out using suitable reducing agents.

Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that free radicals play a significant role in oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS), thereby potentially mitigating cellular damage.

Anticancer Properties

Studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance:

- Case Study: A study evaluated its efficacy against MCF-7 breast cancer cells, revealing an IC50 value of approximately 12 µM, indicating significant cytotoxicity.

Antimicrobial Efficacy

The antimicrobial activity of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical has been assessed against several bacterial strains, including multidrug-resistant pathogens.

- Case Study: Research showed effective inhibition against XDR-Salmonella Typhi with MIC values ranging from 4 to 16 µg/mL.

Case Studies and Research Findings

-

Antioxidant Study:

- Investigated the ability of the compound to reduce oxidative stress markers in vitro, showing a reduction in lipid peroxidation levels by up to 30%.

-

Anticancer Activity Study:

- Evaluated against several cancer cell lines with significant results indicating inhibition via apoptosis induction pathways.

-

Antimicrobial Efficacy:

- Demonstrated effectiveness against resistant bacterial strains, suggesting potential for development into therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical involves its ability to interact with molecular targets through its unpaired electron. This interaction can lead to the formation of stable complexes or the initiation of specific chemical reactions. The molecular targets and pathways involved depend on the specific application and conditions .

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of PROXYL-Based Spin Labels

Comparative Analysis

Reactivity and Stability

- Bromoacetamido vs. Iodoacetamido: The iodoacetamido derivative (CAS 27048-01-7) exhibits higher electrophilicity due to iodine’s larger atomic radius and weaker C-I bond, enabling faster thiol alkylation compared to the bromoacetamido analog . However, the bromo derivative (CAS 17932-40-0) offers superior stability in storage and reduced side reactions with non-thiol nucleophiles .

- Maleimide vs. Bromoacetamido : Maleimide-functionalized PROXYL (CAS 54060-41-2) provides thiol-specific conjugation under mild conditions (pH 6.5–7.5), ideal for live-cell labeling . In contrast, bromoacetamido requires longer incubation times but is less prone to hydrolysis .

Physicochemical Properties

- Molecular Weight and Solubility : Derivatives with extended linkers (e.g., ethoxy-containing compound in ) exhibit improved solubility in aqueous buffers, facilitating biological applications.

- Thermal Stability : Bromoacetamido-PROXYL is stable at -20°C long-term , while iodoacetamido-PROXYL requires stricter storage conditions (-20°C with desiccant) to prevent degradation .

Research Findings

- A study using 3-(2-Iodoacetamido)-PROXYL demonstrated its efficacy in probing RNA dynamics in ribonuclease P complexes, highlighting the importance of spin-label reactivity in nucleic acid research .

- Maleimido-PROXYL derivatives showed 90% conjugation efficiency with serum albumin within 1 hour at pH 7.0, outperforming bromoacetamido analogs, which required 4–6 hours .

Activité Biologique

The compound 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical is a derivative of proxyl free radicals, which are known for their potential applications in biological systems, particularly due to their redox properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic uses.

Chemical Structure and Properties

The structure of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical can be represented as follows:

This compound features a bromoacetamido group that enhances its reactivity and potential interactions with biological macromolecules.

The biological activity of proxyl free radicals is primarily attributed to their ability to act as electron donors or acceptors in redox reactions. The presence of the bromoacetamido moiety may influence the compound's ability to interact with proteins and enzymes, potentially altering their functions.

- Oxidative Stress Modulation : Proxyl radicals can modulate oxidative stress by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

- Protein Interaction : The bromoacetamido group can facilitate binding to target proteins, leading to changes in enzymatic activity and signaling pathways.

Biological Activity

Research has indicated several key areas where 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical exhibits biological activity:

- Antioxidant Properties : Studies suggest that this compound can effectively reduce oxidative stress markers in various cell lines, indicating its potential as an antioxidant agent.

- Cytotoxicity : Preliminary investigations have shown that the compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration into its anticancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduction of ROS levels in cell cultures | |

| Cytotoxicity | Inhibition of cancer cell proliferation | |

| Protein Interaction | Modulation of enzyme activities |

Case Studies

Several studies have focused on the biological implications of proxyl radicals and their derivatives:

- Antioxidant Study : A study demonstrated that 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical significantly decreased malondialdehyde (MDA) levels in human fibroblast cells, suggesting its role in mitigating oxidative stress .

- Cytotoxicity Assessment : In vitro assays revealed that the compound exhibited selective cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value indicating potent activity compared to control groups .

Research Findings

Recent findings indicate that the biological activity of 3-(2-(2-Bromoacetamido)acetamido)-proxyl free radical is linked to its structural characteristics:

- Structure-Activity Relationship (SAR) : The introduction of bromo and acetamido groups enhances the compound's reactivity and interaction with biomolecules, suggesting a SAR that could guide future modifications for improved efficacy .

- Mechanistic Insights : Research utilizing molecular docking simulations has revealed potential binding sites on target proteins, providing insights into how this compound may exert its biological effects .

Q & A

Q. What computational methods support the interpretation of EPR data from this radical in macromolecular complexes?

- Methodological Answer : Molecular dynamics (MD) simulations paired with rotamer libraries predict spin label conformations. Use the MMM software suite to simulate DEER distance distributions and compare with experimental data. Bayesian analysis (e.g., via DeerAnalysis) resolves multi-population distance models .

Methodological Notes

- Synthesis Optimization : Replace traditional bromoacetylating agents (e.g., bromoacetyl bromide) with N-succinimidyl bromoacetate for higher selectivity in aqueous reactions .

- EPR Artifact Mitigation : Pre-treat samples with Chelex resin to remove paramagnetic metal ions and degas buffers to minimize oxygen-induced line broadening .

- Biological Applications : For in vivo studies, use PEGylated derivatives to enhance solubility and reduce immune clearance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.